Gluconasturtiin Potassium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

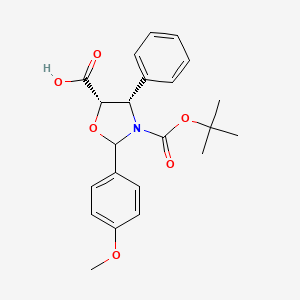

Gluconasturtiin Potassium Salt, also known as 2-Phenylethylglucosinolate potassium salt, is a sulfur-containing glycoside belonging to the glucosinolate family. These compounds are predominantly found in cruciferous vegetables such as broccoli, cabbage, cauliflower, rapeseed, and mustard. Gluconasturtiin is primarily isolated from watercress seeds and is known for its fungitoxic, antimicrobial, and antioxidant activities .

Vorbereitungsmethoden

Gluconasturtiin Potassium Salt can be synthesized through various methods. One common approach involves the isolation of glucosinolates from Brassicaceae plants using solid-phase extraction (SPE) techniques. The glucosinolates are then eluted from ion-exchange resin with potassium sulfate, resulting in the formation of their potassium salt forms . Industrial production methods often involve the extraction and purification of glucosinolates from plant sources, followed by conversion to their potassium salt forms for stability and ease of handling .

Analyse Chemischer Reaktionen

Gluconasturtiin Potassium Salt undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. One notable reaction is its hydrolysis by the enzyme myrosinase, which converts gluconasturtiin into phenethyl isothiocyanate (GNST-ITC). This reaction is significant due to the chemopreventive properties of the resulting isothiocyanate . Common reagents and conditions used in these reactions include aqueous solutions and enzymatic catalysis. The major products formed from these reactions are isothiocyanates, which have various biological activities .

Wissenschaftliche Forschungsanwendungen

Gluconasturtiin Potassium Salt has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the analysis of glucosinolates in food and plant samples. In biology and medicine, gluconasturtiin and its hydrolysis product, phenethyl isothiocyanate, have been studied for their potential chemopreventive effects. Research has shown that phenethyl isothiocyanate can induce apoptosis in cancer cells, making it a promising compound for cancer treatment . Additionally, gluconasturtiin exhibits antimicrobial and antioxidant properties, making it useful in the development of natural preservatives and health supplements .

Wirkmechanismus

The mechanism of action of gluconasturtiin involves its hydrolysis by myrosinase to form phenethyl isothiocyanate. This isothiocyanate exerts its effects by inducing apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest at the G2/M phase . It also modulates various molecular targets and pathways, including the inhibition of phase I enzymes and induction of phase II enzymes, which contribute to its chemopreventive properties .

Vergleich Mit ähnlichen Verbindungen

Gluconasturtiin Potassium Salt is unique among glucosinolates due to its specific structure and biological activities. Similar compounds include gluconapin potassium salt, sinigrin potassium salt, glucoerucin potassium salt, and glucotropaeolin potassium salt . While these compounds share some common properties, such as antimicrobial and antioxidant activities, gluconasturtiin is particularly noted for its potent chemopreventive effects and its ability to induce apoptosis in cancer cells .

Eigenschaften

CAS-Nummer |

1454839-39-4 |

|---|---|

Molekularformel |

C₁₅H₂₀KNO₉S₂ |

Molekulargewicht |

461.55 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1145743.png)

![1H-Pyrazolo[3,4-c]pyridine, 3-bromo-4-chloro-](/img/structure/B1145744.png)